An In-depth Technical Guide to the Synthesis of 2-Methyl-2,6-diazaspiro[3.3]heptane Oxalate
An In-depth Technical Guide to the Synthesis of 2-Methyl-2,6-diazaspiro[3.3]heptane Oxalate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, technically detailed overview of a robust synthetic route to 2-methyl-2,6-diazaspiro[3.3]heptane oxalate, a valuable building block in medicinal chemistry. The narrative emphasizes the rationale behind experimental choices, ensuring a deep understanding of the underlying chemical principles.
Introduction: The Significance of the 2,6-Diazaspiro[3.3]heptane Scaffold
The 2,6-diazaspiro[3.3]heptane moiety has emerged as a compelling structural motif in modern drug discovery. Its rigid, three-dimensional spirocyclic framework offers a unique conformational constraint that can enhance binding affinity and selectivity for biological targets. Often considered a bioisostere of piperazine, it presents an opportunity to escape the "flatland" of traditional aromatic and heteroaromatic scaffolds, potentially leading to compounds with improved physicochemical properties such as aqueous solubility and metabolic stability.[1][2] The introduction of a methyl group at the 2-position provides a handle for further functionalization or can be a key pharmacophoric element in its own right. The oxalate salt form enhances the compound's crystallinity and handling properties.[3][4]
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic approach to 2-methyl-2,6-diazaspiro[3.3]heptane oxalate begins with the target salt, which can be readily formed from the free base and oxalic acid. The core challenge lies in the stereocontrolled and regioselective synthesis of the N-methylated spirocycle. A plausible strategy involves the initial construction of a differentially protected 2,6-diazaspiro[3.3]heptane, followed by selective methylation and deprotection.
A practical forward synthesis, inspired by established methodologies for similar spirocyclic systems, is outlined below.[5][6] This route leverages a reductive amination followed by an intramolecular cyclization to construct the spirocyclic core.
Experimental Protocols
Part A: Synthesis of N-Boc-2,6-diazaspiro[3.3]heptane
This part of the synthesis focuses on the construction of the core spirocyclic system with one nitrogen protected with a tert-butyloxycarbonyl (Boc) group, allowing for selective functionalization of the other nitrogen.
Step 1: Reductive Amination of 1-Boc-azetidin-3-one with Aminoacetaldehyde Dimethyl Acetal
The synthesis commences with the reductive amination between 1-Boc-azetidin-3-one and aminoacetaldehyde dimethyl acetal. This reaction forms the basis for the second azetidine ring.
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Reaction Scheme:
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1-Boc-azetidin-3-one + Aminoacetaldehyde dimethyl acetal → Intermediate imine → N-(2,2-dimethoxyethyl)-N-(1-Boc-azetidin-3-yl)amine
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-
Detailed Protocol:
-
To a stirred solution of 1-Boc-azetidin-3-one (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) is added aminoacetaldehyde dimethyl acetal (1.1 eq).
-
The mixture is stirred at room temperature for 1 hour to facilitate imine formation.
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Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is added portion-wise over 30 minutes.[5][7] The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution.
-
The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
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Step 2: Intramolecular Cyclization to form N-Boc-2,6-diazaspiro[3.3]heptane
The second azetidine ring is formed via an acid-catalyzed intramolecular cyclization.
-
Reaction Scheme:
-
N-(2,2-dimethoxyethyl)-N-(1-Boc-azetidin-3-yl)amine → N-Boc-2,6-diazaspiro[3.3]heptane
-
-
Detailed Protocol:
-
The purified product from Step 1 is dissolved in a mixture of tetrahydrofuran (THF) and 1 M aqueous hydrochloric acid (HCl) (3:1 v/v).
-
The reaction mixture is heated to 60 °C and stirred for 4-6 hours, or until LC-MS analysis indicates complete consumption of the starting material.
-
The reaction is cooled to room temperature and the THF is removed under reduced pressure.
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The remaining aqueous solution is basified to pH > 10 with 2 M sodium hydroxide (NaOH) and extracted with DCM.
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The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to afford N-Boc-2,6-diazaspiro[3.3]heptane, which is often used in the next step without further purification.
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Part B: Synthesis of 2-Methyl-2,6-diazaspiro[3.3]heptane
Step 3: Reductive Amination for N-Methylation
The unprotected secondary amine is selectively methylated using formaldehyde via another reductive amination.
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Reaction Scheme:
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N-Boc-2,6-diazaspiro[3.3]heptane + Formaldehyde → N-Boc-N'-methyl-2,6-diazaspiro[3.3]heptane
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-
Detailed Protocol:
-
N-Boc-2,6-diazaspiro[3.3]heptane (1.0 eq) is dissolved in methanol (0.5 M).
-
Aqueous formaldehyde (37 wt. %, 1.2 eq) is added, followed by the portion-wise addition of sodium cyanoborohydride (NaBH₃CN, 1.5 eq).[7][8]
-
The reaction is stirred at room temperature for 2-4 hours and monitored by TLC or LC-MS.
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Upon completion, the solvent is removed under reduced pressure. The residue is taken up in DCM and washed with saturated aqueous sodium bicarbonate and brine.
-
The organic layer is dried, filtered, and concentrated. The crude product can be purified by column chromatography if necessary.
-
Step 4: Deprotection of the Boc Group
The Boc protecting group is removed under acidic conditions to yield the desired free base.
-
Reaction Scheme:
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N-Boc-N'-methyl-2,6-diazaspiro[3.3]heptane → 2-Methyl-2,6-diazaspiro[3.3]heptane
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-
Detailed Protocol:
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The N-Boc protected intermediate is dissolved in DCM (0.2 M).
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Trifluoroacetic acid (TFA, 10 eq) is added dropwise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.
-
The solvent and excess TFA are removed under reduced pressure.
-
The residue is dissolved in DCM and washed with 2 M NaOH. The aqueous layer is further extracted with DCM.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield 2-methyl-2,6-diazaspiro[3.3]heptane as a free base.
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Part C: Formation of the Oxalate Salt
The final step involves the formation of the oxalate salt to improve the stability and handling of the compound.
Step 5: Oxalate Salt Formation
-
Reaction Scheme:
-
2-Methyl-2,6-diazaspiro[3.3]heptane + Oxalic Acid → 2-Methyl-2,6-diazaspiro[3.3]heptane Oxalate
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-
Detailed Protocol:
-
The free base of 2-methyl-2,6-diazaspiro[3.3]heptane (1.0 eq) is dissolved in isopropanol (IPA) or ethanol.[3]
-
A solution of oxalic acid (1.0 eq) in IPA or ethanol is added dropwise with stirring.
-
A precipitate typically forms upon addition. The mixture is stirred for an additional hour at room temperature and then cooled in an ice bath to maximize precipitation.
-
The solid is collected by vacuum filtration, washed with cold IPA, and dried under vacuum to yield 2-methyl-2,6-diazaspiro[3.3]heptane oxalate as a white to off-white solid.
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Data Presentation and Characterization
Table 1: Summary of Reagents and Typical Yields
| Step | Starting Material | Key Reagents | Product | Typical Yield |
| 1 | 1-Boc-azetidin-3-one | Aminoacetaldehyde dimethyl acetal, NaBH(OAc)₃ | N-(2,2-dimethoxyethyl)-N-(1-Boc-azetidin-3-yl)amine | 75-85% |
| 2 | Product from Step 1 | HCl | N-Boc-2,6-diazaspiro[3.3]heptane | 80-90% |
| 3 | Product from Step 2 | Formaldehyde, NaBH₃CN | N-Boc-N'-methyl-2,6-diazaspiro[3.3]heptane | 85-95% |
| 4 | Product from Step 3 | TFA | 2-Methyl-2,6-diazaspiro[3.3]heptane | >90% (crude) |
| 5 | Product from Step 4 | Oxalic acid | 2-Methyl-2,6-diazaspiro[3.3]heptane Oxalate | >95% |
Expected Characterization Data for 2-Methyl-2,6-diazaspiro[3.3]heptane Oxalate:
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¹H NMR (400 MHz, D₂O): δ (ppm) ~4.2-4.4 (m, 4H), ~3.8-4.0 (m, 4H), ~2.8 (s, 3H). The exact shifts and multiplicities may vary depending on the solvent and pH.
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¹³C NMR (100 MHz, D₂O): δ (ppm) ~167 (C=O, oxalate), ~60-65 (CH₂), ~45-50 (CH₂), ~40 (CH₃), spiro-carbon signal may be broad or difficult to observe.
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Mass Spectrometry (ESI+): m/z calculated for C₆H₁₂N₂ [M+H]⁺: 113.1079; found: 113.1075.
Visualization of the Synthetic Workflow
Caption: Overall synthetic workflow for 2-methyl-2,6-diazaspiro[3.3]heptane oxalate.
Mechanistic Insights
The key transformations in this synthesis are the reductive aminations and the intramolecular cyclization.
Reductive Amination Mechanism:
The reductive amination proceeds in two main stages: the formation of an iminium ion and its subsequent reduction.[7][8]
Caption: Simplified mechanism of reductive amination.
In the first step, the amine attacks the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form an imine or iminium ion. The reducing agent, such as NaBH₃CN or NaBH(OAc)₃, then delivers a hydride to the electrophilic carbon of the C=N bond to yield the amine product. These mild reducing agents are selective for the iminium ion over the starting carbonyl compound, allowing for a one-pot reaction.[7]
Conclusion
The synthesis of 2-methyl-2,6-diazaspiro[3.3]heptane oxalate presented herein is a robust and scalable route that provides access to a valuable building block for drug discovery. By understanding the rationale behind each step, from the choice of protecting groups to the specific reagents for reductive amination and cyclization, researchers can confidently implement and adapt this methodology for their specific needs. The final oxalate salt is a stable, crystalline solid, ideal for storage and subsequent use in medicinal chemistry programs.
References
-
Forming oxalate salts of amines. (2009, July 25). Sciencemadness Discussion Board. [Link]
-
Reddy, T. R., et al. (2019). Asymmetric Synthesis of 1-Substituted 2,6-Diazaspiro[3.3]heptanes through Addition of 3-Azetidinecarboxylate Anions to Davis-Ellman Imines. Organic Letters, 21(10), 3481–3484. [Link]
-
Diop, M. B., et al. (2020). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. American Journal of Heterocyclic Chemistry, 6(3), 23. [Link]
-
Hamza, D., & Jones, M. J. (2007). Concise Synthesis of Novel 2,6-Diazaspiro[3.3]heptan-1-ones and Their Conversion into 2,6-Diazaspiro[3.3]heptanes. Synlett, 2007(16), 2587–2589. [Link]
-
oxalic acid reaction with secondary amines. (2009, February 27). Sciencemadness Discussion Board. [Link]
-
Saarinen, G. (n.d.). Development of Synthetic Routes for Preparation of 2,6-Disubstituted Spiro[3.3]heptanes. Semantic Scholar. [Link]
-
Smith, C. A., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications, 59(1), 48-51. [Link]
-
Synthesis of Amides and Salts of Oxalic Acid and Their Use as Plant Growth Regulators. (n.d.). MDPI. [Link]
-
CN102442934A - Synthesis method of 6-oxo-2-azaspiro[6][6] heptane-2-carboxylic acid tert-butyl ester. (n.d.). Google Patents.
-
Smith, C. A., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. White Rose Research Online. [Link]
-
Stepan, A. F., et al. (2015). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes. Chemical Communications, 51(86), 15638-15647. [Link]
-
Smith, C. A., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. ResearchGate. [Link]
-
Reductive Amination. (2024, March 28). Chemistry Steps. [Link]
-
Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. (n.d.). ResearchGate. [Link]
-
Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. [Link]
-
2-Methyl-2,6-diazaspiro[3.3]heptane. (n.d.). PubChem. [Link]
-
Stepan, A. F., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6596–6599. [Link]
-
Oxalic acid, dimethyl ester. (n.d.). Organic Syntheses Procedure. [Link]
-
Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. (n.d.). Thieme Chemistry. [Link]
-
1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. (n.d.). Uniba.it. [Link]
-
2-azaspiro[3.3]heptane-1-carboxylic acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (n.d.). French-Ukrainian Journal of Chemistry. [Link]
-
NMR Spectroscopy for Characterization of Metabolite. (2026, February 15). ResearchGate. [Link]
-
2-Azaspiro[3.3]heptane hemioxalate. (n.d.). PubChem. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Sciencemadness Discussion Board - oxalic acid reaction with secondary amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. Asymmetric Synthesis 1-Substituted 2,6-Diazaspiro[3.3]heptanes through Addition of 3-Azetidinecarboxylate Anions to Davis-Ellman Imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reductive Amination - Chemistry Steps [chemistrysteps.com]
